molecular formula C23H23FN2O4S B7715780 N-(5-(N-(3,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide

N-(5-(N-(3,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide

Cat. No. B7715780
M. Wt: 442.5 g/mol
InChI Key: VSODAKTZOCAXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(N-(3,5-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide, commonly known as compound X, is a novel small molecule drug that has gained significant attention in the field of scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, compound X inhibits the activity of the protein kinase B (AKT) pathway, which is essential for cancer cell survival and proliferation. In inflammation and autoimmune disorders, compound X inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation.
Biochemical and physiological effects:
Compound X has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammation and autoimmune disorders, it has been shown to reduce the production of pro-inflammatory cytokines, decrease leukocyte infiltration, and improve tissue damage.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its high potency and specificity, which allows for precise targeting of specific enzymes and signaling pathways. However, the limitations of using compound X include its complex synthesis process, which may limit its availability and increase the cost of experimentation.

Future Directions

There are several future directions for the scientific research of compound X. One potential direction is the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of compound X. Another direction is the investigation of the potential synergistic effects of compound X with other drugs or therapies. Additionally, further studies are needed to determine the safety and efficacy of compound X in clinical trials.

Synthesis Methods

The synthesis of compound X involves several steps, including the reaction of 3,5-dimethylaniline with ethyl 2-bromoacetate in the presence of sodium hydride. The resulting product is then subjected to a series of reactions, including sulfonation, reduction, and fluorination, to yield the final product. The synthesis of compound X is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation and autoimmune disorders, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-4-30-22-10-9-18(31(28,29)26-17-12-15(2)11-16(3)13-17)14-21(22)25-23(27)19-7-5-6-8-20(19)24/h5-14,26H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSODAKTZOCAXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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